molecular formula C10H7NO3 B8416716 3-(3-Cyano-phenyl)-3-oxo-propionic acid

3-(3-Cyano-phenyl)-3-oxo-propionic acid

Cat. No. B8416716
M. Wt: 189.17 g/mol
InChI Key: XFODIAHSXPAKCW-UHFFFAOYSA-N
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Patent
US07151098B2

Procedure details

The 3-(3-cyano-phenyl)-3-oxo-propionic acid was prepared from 3-cyanobenzoyl chloride (828 mg, 5 mmol) and bis(trimethylsilyl)malonate (2.56 mL, 10 mmol) with n-BuLi (1.6M in hexane, 6.25 mL) in ether at −60° C. to 0° C. according to general procedure H (method c2). The crude material (1.04 g) was transformed into the title compound by stirring in isopropenyl acetate and TFA according to general procedure J (method a). Obtained as a light yellow solid (0.8 g).
Quantity
828 mg
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7])#[N:2].C[Si]([C:16]([Si](C)(C)C)(C([O-])=O)[C:17]([O-:19])=[O:18])(C)C.[Li][CH2:28][CH2:29][CH2:30]C.[C:32]([OH:38])([C:34](F)(F)F)=[O:33]>CCOCC.C(OC(C)=C)(=O)C>[C:1]([C:3]1[CH:4]=[C:5]([C:6](=[O:7])[CH2:16][C:17]([OH:19])=[O:18])[CH:9]=[CH:10][CH:11]=1)#[N:2].[CH3:30][C:29]1([CH3:28])[O:7][C:6]([C:5]2[CH:4]=[C:3]([CH:11]=[CH:10][CH:9]=2)[C:1]#[N:2])=[CH:34][C:32](=[O:33])[O:38]1

Inputs

Step One
Name
Quantity
828 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)Cl)C=CC1
Name
bis(trimethylsilyl)malonate
Quantity
2.56 mL
Type
reactant
Smiles
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
Name
Quantity
6.25 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
crude material
Quantity
1.04 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C(CC(=O)O)=O
Name
Type
product
Smiles
CC1(OC(C=C(O1)C=1C=C(C#N)C=CC1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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